- Kinetics of nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with substituted anilines, Journal of the Indian Chemical Society, 1989, 66(5), 342-4
Cas no 961-68-2 (2,4-Dinitro-N-phenylaniline)
2,4-Dinitro-N-phenylaniline Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dinitro-N-phenylaniline
- N-(2,4-Dinitrophenyl)-N-phenylamine
- 2,4-Dinitrodiphenylamine
- 2,4-Dinitro-N-phenylbenzenamine (ACI)
- Diphenylamine, 2,4-dinitro- (8CI)
- (2,4-Dinitro-phenyl)-phenyl-amine
- Acetoquinone Yellow 5JZ
- C.I. 10340
- C.I. Disperse Yellow 14
- Disperse yellow 14
- N-(2,4-Dinitrophenyl)aniline
- N-(2,4-Dinitrophenyl)benzenamine
- N-Phenyl-2,4-dinitroaniline
- NSC 6150
- o,p-Dinitrodiphenylamine
- Serisol Yellow 2G
- Supracet Yellow 3G
- D0278
- Diphenylamine,4-dinitro-
- 961-68-2
- F0020-1341
- SCHEMBL293916
- Benzenamine, 2,4-dinitro-N-phenyl-
- EN300-175017
- 2,4-dinitro-N-phenyl-aniline
- BRN 1996954
- 2,4-Dinitrodiphenylamin
- 4-12-00-01692 (Beilstein Handbook Reference)
- Z31199805
- DB-057626
- 2,4-Dinitro-N-phenylaniline #
- CHEMBL4443557
- STK266239
- AS-58183
- NSC6150
- EINECS 213-508-4
- AKOS000286101
- A845554
- Benzenamine,4-dinitro-N-phenyl-
- NSC-6150
- InChI=1/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13
- Diphenylamine, 2,4-dinitro-
- MFCD00007223
- 2,4-Dinitrodiphenylamine, 98%
- DTXSID7061354
- AI3-02914
- D89621
- W-100147
- NS00021408
-
- MDL: MFCD00007223
- Inchi: 1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H
- InChI Key: RHTVQEPJVKUMPI-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C([N+](=O)[O-])C(NC2C=CC=CC=2)=CC=1)=O
Computed Properties
- Exact Mass: 259.05900
- Monoisotopic Mass: 259.05930578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Color/Form: Red needle like crystals [1]
- Density: 1.3450 (rough estimate)
- Melting Point: 157.0 to 160.0 deg-C
- Boiling Point: 402.47°C (rough estimate)
- Flash Point: 204.1 ºC
- Refractive Index: 1.5700 (estimate)
- Solubility: acetone: soluble25mg/mL, clear, orange to red
- Stability/Shelf Life: Stable. Incompatible with strong bases, strong acids, strong oxidizing agents.
- PSA: 103.67000
- LogP: 4.36600
- Solubility: Soluble in hot ethanol \ hot benzene \ acetone \ chloroform [4]
2,4-Dinitro-N-phenylaniline Security Information
- Prompt:warning
- Hazard Statement: H316-H320
- Warning Statement: P264-P305+P351+P338+P337+P313-P332+P313
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S37/39
- RTECS:JJ8825000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
2,4-Dinitro-N-phenylaniline Customs Data
- HS CODE:2921440000
- Customs Data:
China Customs Code:
2921440000Overview:
2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4-Dinitro-N-phenylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 117994-100G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 98% | 100G |
439.01 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0278-100g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 98.0%(GC) | 100g |
¥595.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0278-25g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 98.0%(GC) | 25g |
¥190.0 | 2022-06-10 | |
| TRC | D194475-2.5g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 2.5g |
$ 45.00 | 2022-06-05 | ||
| TRC | D194475-5g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 5g |
$ 60.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154907-100G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | >98.0% | 100g |
¥277.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154907-25G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | >98.0% | 25g |
¥104.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0278-25G |
2,4-Dinitrodiphenylamine |
961-68-2 | >98.0%(GC) | 25g |
¥150.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0278-100G |
2,4-Dinitrodiphenylamine |
961-68-2 | >98.0%(GC) | 100g |
¥520.00 | 2024-04-15 | |
| abcr | AB142628-25 g |
2,4-Dinitrodiphenylamine, 96%; . |
961-68-2 | 96% | 25 g |
€65.60 | 2023-07-20 |
2,4-Dinitro-N-phenylaniline Production Method
Production Method 1
Production Method 2
- Graebe-Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole, Journal of the Chemical Society, 1942, 500, 500-4
Production Method 3
- Ring cleavage in cyclic azomethines. Cleavage of 6,7-dimethoxyisoquinoline, Zhurnal Obshchei Khimii, 1937, 7, 162-8
Production Method 4
- 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells, Bioorganic & Medicinal Chemistry, 2015, 23(17), 5282-5292
Production Method 5
- Prodrugs for nitroreductase-based cancer therapy-3: Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancer, European Journal of Medicinal Chemistry, 2020, 187,
Production Method 6
1.2 10 min, 40 °C
- Synthesis of some novel n-substituted aromatic amines, Journal of Applicable Chemistry (Lumami, 2019, 8(3), 1031-1036
Production Method 7
- Synthesis of 3-{1-phenyl-5-[N,N-bis(2'-chloroethyl)-amino]-benzimidazol-2-yl}-propanoic acid, Hecheng Huaxue, 2010, 18, 150-153
Production Method 8
- Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross coupling, New Journal of Chemistry, 2017, 41(14), 6523-6529
Production Method 9
- Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety, Journal of Medicinal Chemistry, 2022, 65(19), 12701-12724
Production Method 10
- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,
Production Method 11
- New ferro- and antiferromagnetic complexes of tridentate azomethines with copper, Zhurnal Neorganicheskoi Khimii, 2008, 53(10), 1677-1683
Production Method 12
- Transformation of aryl esters of N-substituted benzimide acids in alkaline solutions, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1988, 54(11), 1191-5
Production Method 13
- Synthesis and antiviral activity of substituted 5-ureido- and 5-thioureidobenzimidazole derivatives, Pharmazie, 1978, 33(1), 30-8
Production Method 14
- A facile and efficient synthesis of diaryl amines or ethers under microwave irradiation in the presence of KF/Al2O3 without solvent and their anti-fungal biological activities against six phytopathogens, International Journal of Molecular Sciences, 2013, 14(9), 18850-18860
Production Method 15
- Synthesis of benzimidazole derivatives from 2-nitroaniline in a one-step reductive cyclization process, Shanghai Daxue Xuebao, 2007, 13(1), 77-81
Production Method 16
- Neutral Cyclometalated Iridium(III) Complexes Bearing Substituted N-Heterocyclic Carbene (NHC) Ligands for High-Performance Yellow OLED Application, Inorganic Chemistry, 2019, 58(21), 14377-14388
Production Method 17
1.2 10 min, rt
- Synthesis of N-arylamines in dry media and their antibacterial activity, Journal of Chemical and Pharmaceutical Research, 2013, 5(3), 122-133
Production Method 18
- NiCl2.6H2O as recyclable heterogeneous catalyst for N-arylation of amines and NH-heterocycles under microwave exposure, Tetrahedron Letters, 2012, 53(17), 2218-2221
2,4-Dinitro-N-phenylaniline Raw materials
- Benzenecarboximidic acid, N-phenyl-, 2,4-dinitrophenyl ester (9CI)
- 2-(2,4-Dinitrophenyl)-6,7-dimethoxyisoquinolinium
2,4-Dinitro-N-phenylaniline Preparation Products
2,4-Dinitro-N-phenylaniline Suppliers
2,4-Dinitro-N-phenylaniline Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2,4-Dinitro-N-phenylaniline
Introduction to 2,4-Dinitro-N-phenylaniline (CAS No. 961-68-2)
2,4-Dinitro-N-phenylaniline, with the chemical formula C₆H₅N₂O₄ and CAS number 961-68-2, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its nitro and aniline functional groups, exhibits a unique set of chemical properties that make it valuable in various synthetic applications. Its molecular structure, featuring a phenyl ring substituted with two nitro groups at the 2 and 4 positions and an amine group at the 1 position, contributes to its reactivity and utility in multiple domains.
The synthesis of 2,4-Dinitro-N-phenylaniline typically involves the nitration of aniline derivatives or through multi-step organic transformations that introduce the nitro groups and the amine functionality. The process requires careful control of reaction conditions to ensure high yield and purity, as the presence of isomers can complicate downstream applications. Advances in catalytic methods and green chemistry have improved the efficiency of its production, making it more sustainable and scalable for industrial use.
In recent years, 2,4-Dinitro-N-phenylaniline has been explored for its potential in pharmaceutical research. Its structural motif is reminiscent of several bioactive molecules, prompting investigations into its pharmacological properties. Studies have indicated that derivatives of this compound may exhibit antimicrobial and anti-inflammatory effects, although further research is necessary to fully elucidate their therapeutic potential. The nitro groups in its structure can be readily reduced to amines, providing a versatile scaffold for medicinal chemists to develop new drug candidates.
Beyond pharmaceutical applications, 2,4-Dinitro-N-phenylaniline finds utility in materials science. Its ability to form stable complexes with metals makes it a candidate for use in coordination chemistry and as a ligand in catalytic systems. Additionally, its aromatic nature allows it to be incorporated into conductive polymers and organic semiconductors, where it can enhance electronic properties. The growing demand for advanced materials in electronics and energy storage has spurred interest in optimizing synthetic routes to produce high-purity 2,4-Dinitro-N-phenylaniline.
Recent research has also highlighted the role of 2,4-Dinitro-N-phenylaniline in computational chemistry. Its well-defined structure and predictable reactivity make it an excellent model compound for studying reaction mechanisms and developing computational models. These models can then be applied to other complex organic systems, aiding in the design of more efficient synthetic pathways. The integration of machine learning techniques with experimental data has further accelerated progress in understanding the behavior of this compound.
The environmental impact of producing and handling 2,4-Dinitro-N-phenylaniline is another area of focus. While its applications are promising, the nitration process can generate hazardous byproducts if not managed properly. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. For instance, photochemical nitration techniques have shown promise in achieving selective functionalization without harsh conditions. Such innovations align with global sustainability goals and ensure that the compound remains viable for future applications.
In conclusion,2,4-Dinitro-N-phenylaniline (CAS No. 961-68-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and computational chemistry. As research continues to uncover new uses for this compound, advancements in synthetic methodologies will be crucial in ensuring its sustainable production and widespread adoption. The ongoing exploration of its properties underscores its importance as a building block for innovation in modern chemistry.
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